

An In-depth Technical Guide to 1,2-Dicyclohexylethane

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Compound of Interest

Compound Name: 1,2-Dicyclohexylethane

Cat. No.: B1329587

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Introduction

1,2-Dicyclohexylethane, a saturated hydrocarbon, presents a unique molecular architecture characterized by two cyclohexane rings bridged by an ethane linker. This structure imparts notable properties such as high thermal stability and a desirable viscosity index, making it a compound of interest in various specialized applications. While the parent compound serves as a foundational scaffold, its functionalized derivatives have garnered significant attention in the field of asymmetric synthesis. This technical guide provides a comprehensive overview of **1,2-dicyclohexylethane**, encompassing its chemical identifiers, physicochemical properties, synthesis methodologies, key applications, and detailed spectral analysis for its characterization.

Core Identifiers and Chemical Structure

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. This section provides the core identifiers for **1,2-dicyclohexylethane**.

Table 1: Core Identifiers for **1,2-Dicyclohexylethane**

Identifier	Value	Source
CAS Number	3321-50-4	[1]
PubChem CID	76838	[1]
EC Number	222-032-6	[1]
IUPAC Name	1-(2-cyclohexylethyl)cyclohexane	[1]
Molecular Formula	C ₁₄ H ₂₆	[1]
SMILES	C1CCC(CC1)CCC2CCCCC2	[2]
InChI	InChI=1S/C14H26/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-12H2	[2]
InChIKey	IBLVSWYGUFGDMF-UHFFFAOYSA-N	[2]

Diagram 1: 2D Structure of **1,2-Dicyclohexylethane**

Caption: 2D representation of the **1,2-Dicyclohexylethane** molecule.

Physicochemical and Safety Profile

The physical and chemical properties of **1,2-dicyclohexylethane** dictate its behavior and suitability for various applications. While experimental data for some properties are not readily available, computed values provide valuable estimates.

Table 2: Physicochemical Properties of **1,2-Dicyclohexylethane**

Property	Value	Source
Molecular Weight	194.36 g/mol	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
XLogP3-AA (Computed)	6.8	[1]

Safety Information

From a safety perspective, **1,2-dicyclohexylethane** is classified as harmful if swallowed.[\[1\]](#)

Table 3: GHS Hazard Information for **1,2-Dicyclohexylethane**

Pictogram	Signal Word	Hazard Statement
	Warning	H302: Harmful if swallowed

Source: European Chemicals Agency (ECHA) C&L Inventory[\[1\]](#)

Synthesis of **1,2-Dicyclohexylethane**

The primary and most efficient method for the synthesis of **1,2-dicyclohexylethane** is through the catalytic hydrogenation of aromatic precursors, most notably stilbene (1,2-diphenylethylene). This process involves the saturation of both the aromatic rings and the central double bond.

Catalytic Hydrogenation of Stilbene

The complete reduction of stilbene to **1,2-dicyclohexylethane** can be achieved using a platinum-on-carbon (Pt/C) catalyst in the presence of a co-catalyst such as iron (Fe) powder.

The reaction is typically carried out in a mixed solvent system, for example, 2-propanol and water.

Diagram 2: Synthesis of **1,2-Dicyclohexylethane** from Stilbene



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Caption: Catalytic hydrogenation of stilbene to **1,2-dicyclohexylethane**.

Experimental Protocol: Catalytic Hydrogenation of Stilbene

The following is a representative experimental protocol for the synthesis of **1,2-dicyclohexylethane** from stilbene.

Materials:

- Stilbene
- 10% Platinum on carbon (Pt/C)
- Iron (Fe) powder
- 2-Propanol
- Deionized water

Procedure:

- To a reaction vessel, add stilbene (1.0 eq), 10% Pt/C (e.g., 5 mol%), and Fe powder (e.g., 5 mol%).
- Add a solvent mixture of 2-propanol and water.

- The reaction mixture is heated and stirred. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid catalyst is removed by filtration through a pad of celite.
- The filtrate is concentrated under reduced pressure to remove the solvents.
- The resulting crude product can be purified by column chromatography to yield pure **1,2-dicyclohexylethane**.^[3]

Causality behind Experimental Choices:

- Catalyst System (Pt/C and Fe): Platinum on carbon is a highly effective catalyst for the hydrogenation of both alkenes and aromatic rings. The addition of iron powder as a co-catalyst can enhance the catalytic activity.^[3]
- Solvent System (2-Propanol/Water): This mixed solvent system provides good solubility for the starting material and facilitates the reaction. 2-Propanol can also act as a hydrogen source in certain catalytic systems.^[3]
- Heat: The hydrogenation of aromatic rings typically requires elevated temperatures to overcome the activation energy associated with breaking the aromaticity.

Applications of 1,2-Dicyclohexylethane

The robust and stable nature of the **1,2-dicyclohexylethane** scaffold lends itself to applications where thermal and chemical resistance are crucial.

- Specialized Lubricants: Due to its high thermal stability and favorable viscosity index, **1,2-dicyclohexylethane** and its derivatives are explored as components in high-performance lubricants. Alkyl cyclohexyl esters, which share a similar structural motif, have been shown to be effective as polar co-base stocks for poly- α -olefins (PAOs) and gas-to-liquid (GTL) materials, exhibiting low volatility and viscosity.^[4]
- Solvents: Its hydrocarbon nature and thermal stability make it a potential candidate as a high-boiling, non-polar solvent in specific chemical processes.

Spectroscopic Characterization

A comprehensive analysis of the spectral data is essential for the unambiguous identification and characterization of **1,2-dicyclohexylethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of **1,2-dicyclohexylethane** is expected to show a set of signals corresponding to the different carbon environments in the molecule. Due to the symmetry of the molecule, the number of unique carbon signals will be less than the total number of carbon atoms. The chemical shifts will be in the aliphatic region, characteristic of sp³ hybridized carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of **1,2-dicyclohexylethane** will exhibit complex multiplets in the aliphatic region, typically between 0.8 and 1.8 ppm. The signals arise from the protons on the cyclohexane rings and the ethane bridge. A detailed analysis of a ¹H NMR spectrum of **1,2-dicyclohexylethane** synthesized from stilbene showed signals in the range of δ 1.70-1.62 ppm.[3]

Mass Spectrometry (MS)

The mass spectrum of **1,2-dicyclohexylethane** provides information about its molecular weight and fragmentation pattern.

- Molecular Ion: The molecular ion peak (M⁺) would be observed at m/z = 194, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: The fragmentation of alkanes is often characterized by the loss of alkyl fragments. For **1,2-dicyclohexylethane**, characteristic fragmentation would involve the cleavage of the C-C bonds in the cyclohexane rings and the ethane bridge, leading to a series of fragment ions with a difference of 14 mass units (CH₂). The most abundant fragments are often stabilized carbocations.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-dicyclohexylethane** is characteristic of a saturated hydrocarbon.

- C-H Stretching: Strong absorption bands are expected in the region of 2850-2960 cm^{-1} , corresponding to the C-H stretching vibrations of the CH_2 and CH groups in the cyclohexane rings and the ethane bridge.
- C-H Bending: Absorption bands in the range of 1440-1470 cm^{-1} are attributed to the scissoring and bending vibrations of the CH_2 groups.

Conclusion

1,2-Dicyclohexylethane is a molecule with a simple yet robust structure that provides it with valuable physicochemical properties, particularly high thermal stability. Its synthesis is readily achievable through the catalytic hydrogenation of stilbene. While its direct applications are specialized, its core structure is a key building block for more complex and functionalized molecules that find use in advanced areas such as asymmetric catalysis. The comprehensive spectral data presented in this guide serves as a valuable resource for its unambiguous identification and characterization in research and industrial settings.

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